An In-depth Technical Guide to the Core Properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
An In-depth Technical Guide to the Core Properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-]
Abstract
This technical guide provides a comprehensive analysis of Benzene, 1,1',1''-methylidynetris[4-isocyanato-], a trifunctional isocyanate pivotal to the advancement of polymer science. Commonly known in the industry as Triphenylmethane Triisocyanate (TTI), this molecule serves as a critical cross-linking agent in the formulation of high-performance polyurethanes and other polymeric materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its fundamental properties, synthesis, reactivity, and practical applications. The guide emphasizes the causal relationships behind experimental methodologies and provides actionable protocols, underpinned by authoritative references to ensure scientific integrity.
Introduction: The Significance of a Trifunctional Cross-linker
In the realm of polymer chemistry, the ability to create robust, three-dimensional networks is fundamental to achieving desirable material properties such as high thermal stability, mechanical strength, and chemical resistance. While difunctional isocyanates like Methylene Diphenyl Diisocyanate (MDI) are the workhorses of the polyurethane industry, trifunctional isocyanates such as Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (TTI) offer a strategic advantage.[1] The presence of three isocyanate groups on a single triphenylmethane core allows for a higher cross-linking density compared to its difunctional counterparts.[1] This increased network formation leads to materials with enhanced durability and performance, making TTI an indispensable component in specialty applications where superior properties are paramount.[1][2] This guide will delve into the core attributes of this versatile molecule, providing the technical foundation necessary for its effective utilization in research and development.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is essential for its proper handling, application, and characterization.
Chemical Identity
The molecule is systematically named Benzene, 1,1',1''-methylidynetris[4-isocyanato-], with several common synonyms used in literature and commerce.[3]
| Identifier | Value | Source |
| CAS Number | 2422-91-5 | |
| Molecular Formula | C₂₂H₁₃N₃O₃ | |
| Molecular Weight | 367.36 g/mol | |
| IUPAC Name | 1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |
| Common Synonyms | Triphenylmethane-4,4',4''-triisocyanate, TTI, Methylidynetri-p-phenylene triisocyanate | |
| InChI | InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O |
Physicochemical Data
The physical properties of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] dictate its storage, handling, and processing conditions. It is often supplied as a solution to improve its handling characteristics.[2]
| Property | Value | Source |
| Physical State | Typically supplied as a 25–35% solution in ethyl acetate. | |
| Boiling Point | 265 °C at 1.0-1.2 Torr | |
| Density | 1.19 g/cm³ | |
| Stability | Stable at room temperature. |
Synthesis and Manufacturing
The synthesis of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a multi-step process that begins with the formation of its triamine precursor, tris(4-aminophenyl)methane, followed by conversion of the amino groups to isocyanates.
Synthesis of Tris(4-aminophenyl)methane
The precursor, tris(4-aminophenyl)methane, is typically synthesized from aniline and formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic substitution of the aniline rings.
Conversion to Tris(4-isocyanatophenyl)methane
The conversion of the triamine to the triisocyanate is most commonly achieved through phosgenation, a reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is hazardous and requires specialized equipment and stringent safety protocols.
Caption: Synthetic workflow for Benzene, 1,1',1''-methylidynetris[4-isocyanato-].
Experimental Protocol: Synthesis from Tris(4-aminophenyl)methane
Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, a solution of tris(4-aminophenyl)methane in an inert solvent (e.g., dry toluene) is prepared.
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Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-5 °C). The reaction is exothermic and the addition rate should be carefully managed.
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Reaction Monitoring: The progress of the reaction can be monitored by infrared spectroscopy, observing the disappearance of the N-H stretching bands of the primary amine and the appearance of the characteristic strong absorption of the isocyanate group (-N=C=O) around 2270 cm⁻¹.
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Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed under reduced pressure. The crude product is then purified, for example, by distillation under high vacuum or by recrystallization.
Reactivity and Mechanism of Action
The high reactivity of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is attributed to the three electrophilic isocyanate groups. These groups readily react with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane linkages. This reaction is the cornerstone of polyurethane chemistry.
Caption: General reaction mechanism for urethane linkage formation.
The trifunctionality of this molecule allows for the formation of a dense, cross-linked polymer network, which is key to the enhanced properties of the resulting materials. The reaction kinetics can be influenced by catalysts, such as tertiary amines and organotin compounds, which are often used to control the curing process.
Spectroscopic Characterization
Accurate characterization of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is crucial for quality control and research purposes. Infrared and Nuclear Magnetic Resonance spectroscopy are primary analytical techniques.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2275 cm⁻¹ .[4][5] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the precursor amine confirms the complete conversion to the isocyanate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the carbon atom of the isocyanate group is highly deshielded and typically resonates in the region of 120-135 ppm . The aromatic carbons of the triphenylmethane core will appear in the range of 120-150 ppm, and the central methine carbon will have a characteristic chemical shift further upfield.
Applications in Materials Science
The primary application of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is as a cross-linking agent and adhesion promoter in various polymer systems.[2]
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Polyurethane Foams, Elastomers, and Coatings: It is used to produce rigid and flexible foams, high-performance elastomers, and durable coatings with excellent mechanical properties and resistance to heat and chemicals.[2]
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Adhesives: Its trifunctionality enhances the cohesive strength and adhesive properties of polyurethane-based adhesives.
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Specialty Chemicals: It serves as a versatile building block for the synthesis of more complex molecules and polymers.
Experimental Protocol: Preparation of a Cross-linked Polyurethane Elastomer
This protocol provides a general procedure for the synthesis of a cross-linked polyurethane elastomer using Benzene, 1,1',1''-methylidynetris[4-isocyanato-] as the cross-linking agent.
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Pre-polymer Formation (Optional but Recommended): In a reaction vessel, a diisocyanate (e.g., MDI) is reacted with a polyol (e.g., a polyester or polyether polyol) at an NCO/OH ratio greater than 1 to form an isocyanate-terminated prepolymer. This step helps to control the viscosity and reactivity of the system.
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Component Mixing: The prepolymer is thoroughly mixed with a chain extender (a diol or diamine) and the calculated amount of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] solution. A catalyst may also be added at this stage.
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Casting and Curing: The mixture is quickly poured into a mold and cured at an elevated temperature. The curing time and temperature will depend on the specific formulation and catalyst used.
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Post-Curing: After demolding, the elastomer is typically post-cured at a specific temperature for several hours to ensure the completion of all chemical reactions and to achieve optimal material properties.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and require strict safety precautions during handling.
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and isocyanates should be used.
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Handling: Avoid contact with skin, eyes, and clothing. Prevent moisture contamination, as isocyanates react with water to form ureas and release carbon dioxide, which can lead to pressure buildup in sealed containers.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.
Conclusion
Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is a highly reactive, trifunctional isocyanate that plays a crucial role in the development of advanced polymeric materials. Its ability to form densely cross-linked networks imparts superior thermal, mechanical, and chemical resistance properties to polyurethanes and other polymers. A thorough understanding of its fundamental properties, synthesis, reactivity, and safe handling is essential for harnessing its full potential in research and industrial applications. This guide has provided a comprehensive overview of these core aspects to support scientists and professionals in their endeavors.
References
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PubChem. Benzene, 1,1',1''-methylidynetris(4-isocyanato-. Available at: [Link]
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PubChem. Benzene, 1,1',1''-methylidynetris(4-isocyanato- - Synonyms. Available at: [Link]
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IOSR Journal of Applied Chemistry. Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Available at: [Link]
-
AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available at: [Link]
- IOSR Journal of Applied Chemistry. (2018). Effect Of Aliphatic Diisocyanate And Aromatic Diisocyanate On The Properties Of Castor Oil-Based Polyurethanes. 11(7), 52-59.
- AZoM. (2024).
Sources
- 1. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzene, 1,1',1''-methylidynetris(4-isocyanato- | C22H13N3O3 | CID 75500 - PubChem [pubchem.ncbi.nlm.nih.gov]
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